molecular formula C6H11NO2 B12539188 (4R,6S)-4-Hydroxy-6-methylpiperidin-2-one CAS No. 653589-31-2

(4R,6S)-4-Hydroxy-6-methylpiperidin-2-one

Cat. No.: B12539188
CAS No.: 653589-31-2
M. Wt: 129.16 g/mol
InChI Key: VTFYNUQTWXDGRT-CRCLSJGQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4R,6S)-4-Hydroxy-6-methylpiperidin-2-one is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its piperidinone ring structure, which includes a hydroxyl group at the 4th position and a methyl group at the 6th position. The specific stereochemistry of the compound, denoted by (4R,6S), indicates the spatial arrangement of these substituents, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,6S)-4-Hydroxy-6-methylpiperidin-2-one can be achieved through various methods. One efficient and enantioselective process involves the Sharpless asymmetric dihydroxylation followed by regiospecific nucleophilic hydride opening of the cyclic sulfite/sulfate . This method ensures high enantiomeric purity and yield.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include the use of chiral catalysts and advanced purification techniques to ensure the desired stereochemistry and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4R,6S)-4-Hydroxy-6-methylpiperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4R,6S)-4-Hydroxy-6-methylpiperidin-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (4R,6S)-4-Hydroxy-6-methylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups in the compound can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    (4S,6R)-4-Hydroxy-6-methylpiperidin-2-one: The enantiomer of the compound with opposite stereochemistry.

    4-Hydroxy-6-methylpiperidine: A reduced form of the compound.

    4-Keto-6-methylpiperidin-2-one: An oxidized form of the compound

Uniqueness

(4R,6S)-4-Hydroxy-6-methylpiperidin-2-one is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This stereochemistry can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications .

Properties

CAS No.

653589-31-2

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

(4R,6S)-4-hydroxy-6-methylpiperidin-2-one

InChI

InChI=1S/C6H11NO2/c1-4-2-5(8)3-6(9)7-4/h4-5,8H,2-3H2,1H3,(H,7,9)/t4-,5+/m0/s1

InChI Key

VTFYNUQTWXDGRT-CRCLSJGQSA-N

Isomeric SMILES

C[C@H]1C[C@H](CC(=O)N1)O

Canonical SMILES

CC1CC(CC(=O)N1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.